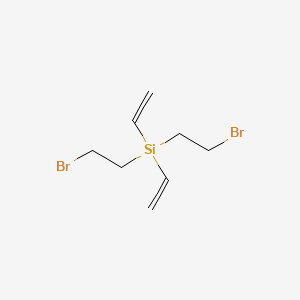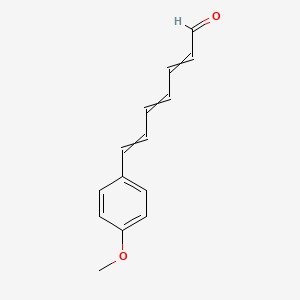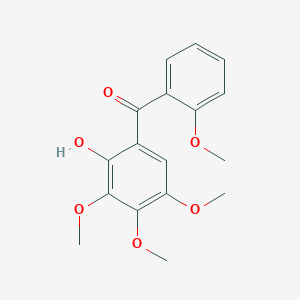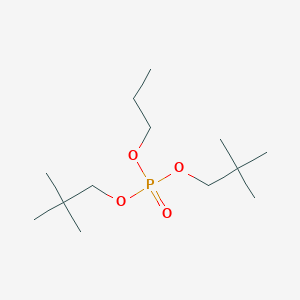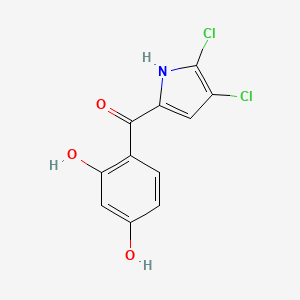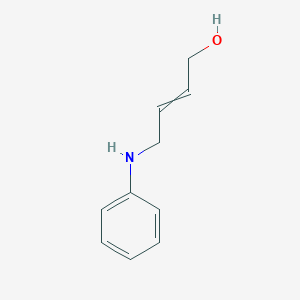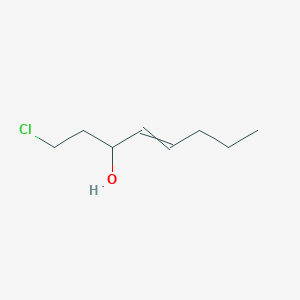
1-Chlorooct-4-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorooct-4-en-3-ol is an organic compound characterized by the presence of a chlorine atom, a double bond, and a hydroxyl group within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chlorooct-4-en-3-ol can be synthesized through several methods. One common approach involves the chlorination of oct-4-en-3-ol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chlorooct-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-chlorooct-4-en-3-one.
Reduction: Formation of 1-chlorooctan-3-ol.
Substitution: Formation of compounds like 1-azidooct-4-en-3-ol or 1-cyanooct-4-en-3-ol.
Wissenschaftliche Forschungsanwendungen
1-Chlorooct-4-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chlorooct-4-en-3-ol involves its interaction with various molecular targets. The chlorine atom and hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The double bond also plays a role in the compound’s chemical behavior, influencing its reactivity in addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chlorooctane: Lacks the double bond and hydroxyl group, making it less reactive.
Oct-4-en-3-ol: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Bromooct-4-en-3-ol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
1-Chlorooct-4-en-3-ol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chlorine atom and a hydroxyl group, along with a double bond, makes it a versatile compound in synthetic chemistry and various research fields.
Eigenschaften
CAS-Nummer |
52418-79-8 |
|---|---|
Molekularformel |
C8H15ClO |
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
1-chlorooct-4-en-3-ol |
InChI |
InChI=1S/C8H15ClO/c1-2-3-4-5-8(10)6-7-9/h4-5,8,10H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
KYSLAFQFIOYLAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC(CCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



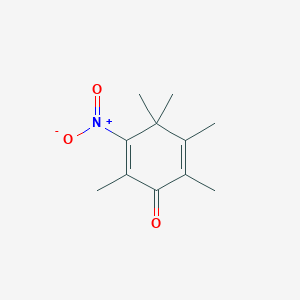
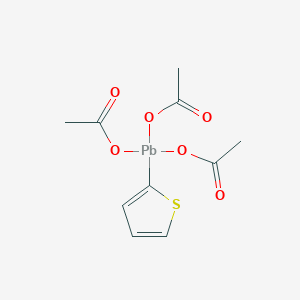
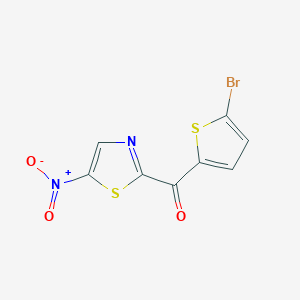
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
